![molecular formula C₂₆H₃₀D₃FNNaO₅ B1146752 西立伐他汀-D3钠盐 CAS No. 916314-45-9](/img/new.no-structure.jpg)
西立伐他汀-D3钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerivastatin-D3, Sodium Salt is a deuterated form of cerivastatin, a synthetic member of the statin class of drugs. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases. Cerivastatin-D3, Sodium Salt is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies.
科学研究应用
Scientific Research Applications
-
Pharmacokinetic Studies
- The deuterium labeling allows for precise tracking of Cerivastatin-D3 in biological systems. This feature is particularly useful for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of statins in clinical settings.
-
Metabolic Studies
- Researchers utilize Cerivastatin-D3 to investigate metabolic pathways involving cholesterol synthesis and regulation. Its ability to inhibit HMG-CoA reductase makes it a valuable tool for studying lipid metabolism and related disorders.
-
Drug Development
- Cerivastatin-D3 serves as a reference standard in the development of new statin drugs. Its pharmacological properties can be compared with those of other statins to assess efficacy and safety profiles during drug formulation.
- Analytical Chemistry
Biochemical Properties
- Mechanism of Action : Cerivastatin-D3 competitively inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis.
- Cellular Effects : It significantly lowers LDL cholesterol and triglyceride levels, making it effective for treating primary hypercholesterolemia and mixed dyslipidemia.
- Pharmacokinetics : The compound is absorbed rapidly from the gastrointestinal tract with peak plasma concentrations occurring 2 to 3 hours post-administration.
Comparative Analysis with Other Statins
Compound | Mechanism of Action | Potency (Ki) | Clinical Use |
---|---|---|---|
Cerivastatin-D3 | HMG-CoA reductase inhibition | 1.3 × 10⁻⁹ M | Hypercholesterolemia |
Atorvastatin | HMG-CoA reductase inhibition | 15 × 10⁻⁹ M | Hyperlipidemia |
Rosuvastatin | HMG-CoA reductase inhibition | 2 × 10⁻⁹ M | Cardiovascular disease prevention |
Fluvastatin | HMG-CoA reductase inhibition | 150 × 10⁻⁹ M | Dyslipidemia |
Case Studies
Several studies have highlighted the efficacy of Cerivastatin-D3 in various contexts:
- A study demonstrated that cerivastatin effectively reduced LDL cholesterol levels in patients with hypercholesterolemia, showcasing its potential as a therapeutic agent .
- Another investigation into metabolic pathways revealed that cerivastatin's inhibition of HMG-CoA reductase leads to significant alterations in lipid profiles, supporting its use in metabolic research.
作用机制
Target of Action
Cerivastatin-D3, Sodium Salt, primarily targets hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , a hepatic enzyme . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .
Mode of Action
Cerivastatin competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate is blocked, leading to a decrease in cholesterol in hepatic cells . This results in the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Cerivastatin affects the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn upregulates LDL-receptors and increases the hepatic uptake of LDL-cholesterol from the circulation .
Pharmacokinetics
Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of Cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Cerivastatin is subject to two main oxidative biotransformation reactions, leading to the formation of three metabolites . Approximately 70% of the administered dose is excreted as metabolites in the feces, and 30% in the urine .
Result of Action
The primary result of Cerivastatin’s action is the reduction of cholesterol levels in hepatic cells . This leads to an increase in hepatic uptake of LDL-cholesterol from the circulation, effectively lowering LDL cholesterol and triglycerides . Additionally, Cerivastatin suppresses the growth of macrophages and decreases the expression of matrix metalloproteinases and tissue factor molecules, thus reducing acute coronary events .
Action Environment
The action of Cerivastatin-D3, Sodium Salt can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .
生化分析
Biochemical Properties
Cerivastatin-D3, Sodium Salt is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, Cerivastatin-D3, Sodium Salt results in a decrease in cholesterol in hepatic cells .
Cellular Effects
Cerivastatin-D3, Sodium Salt has been shown to have significant effects on various types of cells and cellular processes. It is effective in lowering LDL cholesterol and triglycerides and is used to treat primary hypercholesterolemia and mixed dyslipidemia . It also inhibits the proliferation and invasiveness of MDA-MB-231 cells, mainly by RhoA inhibition .
Molecular Mechanism
The molecular mechanism of Cerivastatin-D3, Sodium Salt involves competitive inhibition of HMG-CoA reductase . This results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Temporal Effects in Laboratory Settings
Cerivastatin-D3, Sodium Salt is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration followed by a monoexponential decay with an elimination half-life of 2 to 3 hours .
Metabolic Pathways
Cerivastatin-D3, Sodium Salt is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .
Transport and Distribution
Cerivastatin-D3, Sodium Salt is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cerivastatin-D3, Sodium Salt involves several steps, starting from the appropriate pyridine derivative. The key steps include:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction.
Addition of the dihydroxyheptanoic acid side chain: This step involves the addition of the dihydroxyheptanoic acid side chain to the pyridine ring.
Deuterium labeling: Deuterium atoms are introduced at specific positions to obtain the deuterated form of cerivastatin.
Formation of the sodium salt: The final step involves the formation of the sodium salt by reacting the deuterated cerivastatin with sodium hydroxide.
Industrial Production Methods: Industrial production of Cerivastatin-D3, Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Reaction conditions are optimized to ensure high yield and purity.
Use of specialized equipment: Large-scale reactors and purification systems are used to handle the increased volume of reactants and products.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: Cerivastatin-D3, Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions can take place at the aromatic ring, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
相似化合物的比较
- Atorvastatin
- Fluvastatin
- Rosuvastatin
Cerivastatin-D3, Sodium Salt stands out due to its specific applications in research and its unique deuterium labeling, which differentiates it from other statins.
生物活性
Cerivastatin-D3, sodium salt, is a synthetic statin that primarily functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. This compound has garnered attention due to its potent lipid-lowering effects, particularly in reducing low-density lipoprotein (LDL) cholesterol levels. This article presents a comprehensive overview of the biological activity of cerivastatin-D3, sodium salt, including its pharmacodynamics, clinical efficacy, and safety profile.
Cerivastatin exerts its biological effects by competitively inhibiting HMG-CoA reductase, which is crucial in the cholesterol biosynthesis pathway. By blocking this enzyme, cerivastatin decreases the conversion of HMG-CoA to mevalonate, ultimately leading to reduced cholesterol production in the liver. This reduction prompts an increase in hepatic LDL receptors, enhancing the uptake of LDL from circulation and lowering serum cholesterol levels .
In Vitro Studies
Cerivastatin demonstrates remarkable potency as an HMG-CoA reductase inhibitor. Its inhibition constant (Ki) for membrane-bound HMG-CoA reductase is approximately 1.3×10−9M, making it significantly more potent than lovastatin (Ki = 150×10−9M) . In human hepatoma HepG2 cells, cerivastatin has an IC50 value of 1.0×10−9M, indicating effective cholesterol synthesis inhibition.
In Vivo Studies
In animal models, cerivastatin has shown substantial efficacy in lowering serum cholesterol levels. For instance:
- Rats and Dogs : The oral effective dose (ED50) for inhibiting hepatic cholesterol synthesis was 0.002mg kg in rats compared to 0.3mg kg for lovastatin .
- Cholesterol-Lowering Effects : In cholestyramine-primed dogs, cerivastatin reduced serum cholesterol concentrations by up to 59% after 20 days at a dose of 0.1mg kg. Additionally, LDL concentrations decreased by up to 75% at this dosage .
Clinical Trials and Findings
A review of multiple clinical trials indicated that cerivastatin is significantly more effective than other statins in lowering LDL cholesterol:
Statin | Potency Comparison |
---|---|
Cerivastatin | 250 times stronger than fluvastatin |
20 times stronger than atorvastatin | |
5.5 times stronger than rosuvastatin |
In a meta-analysis involving over 12,000 participants across various studies, cerivastatin doses ranging from 0.025 mg/day to 0.8 mg/day resulted in LDL cholesterol reductions between 11% and 40.8% , total cholesterol reductions between 8% and 28.8% , and triglyceride reductions between 9% and 21.4% .
Safety Profile and Adverse Effects
Despite its efficacy, cerivastatin has been associated with serious adverse effects, particularly rhabdomyolysis—a severe muscle condition that can lead to kidney failure:
- During post-marketing surveillance, there were 52 reported deaths linked to cerivastatin use due to rhabdomyolysis .
- The risk of rhabdomyolysis was significantly higher when cerivastatin was used in conjunction with fibrates like gemfibrozil .
- The incidence rate of fatal rhabdomyolysis with cerivastatin was reported to be 16 to 80 times higher compared to other statins .
属性
CAS 编号 |
916314-45-9 |
---|---|
分子式 |
C₂₆H₃₀D₃FNNaO₅ |
分子量 |
484.55 |
同义词 |
(3R,5R,6E)-7-[4-(4-Fluorophenyl)-5-(methoxy-d3-methyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt (1:1), Rivastatin-D3, Baycol-D3, Lipobay-D3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。